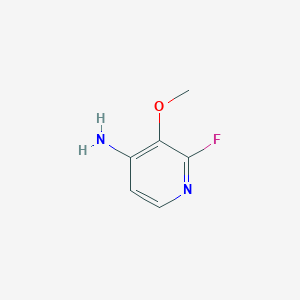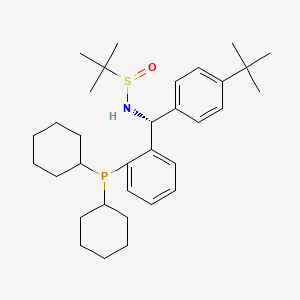![molecular formula C9H14Cl2N2O2 B13648593 (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride](/img/structure/B13648593.png)
(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a pyridine ring attached to the amino acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine-2-carboxaldehyde and ®-2-aminopropanoic acid.
Condensation Reaction: The pyridine-2-carboxaldehyde is reacted with ®-2-aminopropanoic acid in the presence of a suitable catalyst to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride in high purity.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction may result in the formation of reduced amino acid derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid
- (2R)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid
- (2R)-2-{[(pyridin-4-yl)methyl]amino}propanoic acid
Uniqueness
(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride is unique due to its specific stereochemistry and the position of the pyridine ring. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H14Cl2N2O2 |
|---|---|
Peso molecular |
253.12 g/mol |
Nombre IUPAC |
(2R)-2-(pyridin-2-ylmethylamino)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-7(9(12)13)11-6-8-4-2-3-5-10-8;;/h2-5,7,11H,6H2,1H3,(H,12,13);2*1H/t7-;;/m1../s1 |
Clave InChI |
HPFZKQQSKIFDGP-XCUBXKJBSA-N |
SMILES isomérico |
C[C@H](C(=O)O)NCC1=CC=CC=N1.Cl.Cl |
SMILES canónico |
CC(C(=O)O)NCC1=CC=CC=N1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


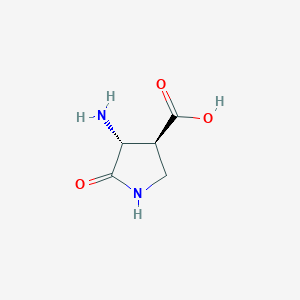


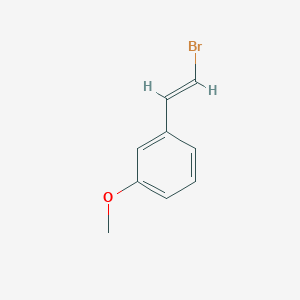
![4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-methylpyridine-2-carboxamide](/img/structure/B13648541.png)

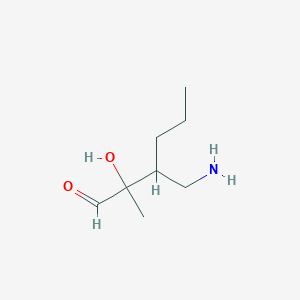
![benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate](/img/structure/B13648572.png)
